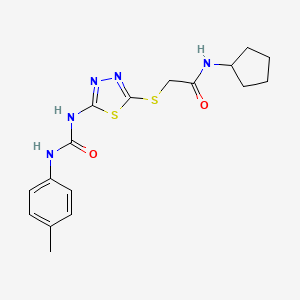
4-((3-(Piperidine-1-carbonyl)quinolin-4-yl)sulfonyl)benzonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-((3-(Piperidine-1-carbonyl)quinolin-4-yl)sulfonyl)benzonitrile, also known as PSB-603, is a chemical compound that has been extensively studied in scientific research. It belongs to the class of sulfonylbenzonitrile compounds and is known for its potential therapeutic applications.
Wissenschaftliche Forschungsanwendungen
Analytical and Forensic Chemistry Applications
One area of research has focused on the synthetic cannabinoid receptor agonists (SCRAs), which include compounds with structures similar to "4-((3-(Piperidine-1-carbonyl)quinolin-4-yl)sulfonyl)benzonitrile." These compounds, such as quinolin-8-yl 4-methyl-3-(piperidine-1-carbonyl)benzoate (QMPCB, SGT-11), have been studied for their analytical profiles, helping researchers and scientists in forensic and clinical investigations to understand the emergence of new psychoactive substances (NPS) (Brandt et al., 2020). Further, the in vitro metabolic fate of these compounds has been investigated to identify toxicological screening targets and predict possible drug interactions (Richter et al., 2021).
Antimicrobial Applications
Research has also explored the synthesis of novel derivatives involving the core structure of "4-((3-(Piperidine-1-carbonyl)quinolin-4-yl)sulfonyl)benzonitrile" for antimicrobial applications. For instance, 1-benzhydryl-sulfonyl-4-(3-(piperidin-4-yl) propyl)piperidine derivatives have been synthesized and evaluated for their efficacy against bacterial and fungal pathogens affecting tomato plants, indicating the potential of these compounds in agricultural and plant protection contexts (Vinaya et al., 2009).
Anticancer Research
Compounds structurally related to "4-((3-(Piperidine-1-carbonyl)quinolin-4-yl)sulfonyl)benzonitrile" have been investigated for their anticancer properties. For example, novel 4-[2-amino-3-cyano-4-substituted-5,6,7,8-tetrahydroquinolin-1-(4H)-yl]benzenesulfonamides were synthesized and evaluated for their in vitro anticancer activity, demonstrating that such compounds could potentially act as anticancer agents through mechanisms like the inhibition of carbonic anhydrase isozymes (Al-Said et al., 2010).
Wirkmechanismus
Target of Action
Compounds containing a quinoline moiety, which consists of a benzene ring fused to a pyrimidine ring, are known to have various biological activities
Mode of Action
It’s worth noting that quinoline derivatives have been used in the synthesis of various pharmaceuticals . The interaction of this compound with its targets and the resulting changes would depend on the specific targets it acts upon.
Biochemical Pathways
Quinoline derivatives have been known to play a significant role in the pharmaceutical industry, indicating that they may affect a variety of biochemical pathways .
Result of Action
Quinoline derivatives have been known to exhibit various biological activities , suggesting that this compound may also have diverse effects at the molecular and cellular levels.
Eigenschaften
IUPAC Name |
4-[3-(piperidine-1-carbonyl)quinolin-4-yl]sulfonylbenzonitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19N3O3S/c23-14-16-8-10-17(11-9-16)29(27,28)21-18-6-2-3-7-20(18)24-15-19(21)22(26)25-12-4-1-5-13-25/h2-3,6-11,15H,1,4-5,12-13H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UEJGHVICLHDIHB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=O)C2=C(C3=CC=CC=C3N=C2)S(=O)(=O)C4=CC=C(C=C4)C#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19N3O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-((3-(Piperidine-1-carbonyl)quinolin-4-yl)sulfonyl)benzonitrile | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1'-((2-Bromophenyl)sulfonyl)spiro[chroman-2,3'-pyrrolidin]-4-one](/img/structure/B2377558.png)

![methyl 3-[1-(1-chloroisoquinolin-3-yl)-N-(propan-2-yl)formamido]propanoate](/img/structure/B2377562.png)

![8-(4-fluorophenyl)-N-(1-methoxypropan-2-yl)-4-oxo-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2377564.png)

![N-(4-ethoxyphenyl)-2-[(1-methyl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl]acetamide](/img/structure/B2377570.png)

![N-((1H-benzo[d]imidazol-2-yl)methyl)-4-(azepan-1-yl)picolinamide](/img/structure/B2377574.png)

![N-(2-carbamoylphenyl)-6-(4-fluorophenyl)imidazo[2,1-b]thiazole-3-carboxamide](/img/structure/B2377578.png)
![N-[(1-methanesulfonyl-4-methoxypiperidin-4-yl)methyl]furan-2-carboxamide](/img/structure/B2377579.png)
![ethyl 4-{[(E)-(4-heptylphenyl)methylidene]amino}benzenecarboxylate](/img/structure/B2377580.png)
